5-Nitro-2-phenoxyphenol
Description
5-Nitro-2-phenoxyphenol (CAS No. 60433-63-8) is an aromatic organic compound that belongs to the phenoxyphenol family. Its structure is characterized by a phenol (B47542) core substituted with a phenoxy group at the ortho position (carbon 2) and a nitro group at the meta position (carbon 5) relative to the hydroxyl group. This specific isomeric form distinguishes it from other related compounds and is central to its chemical properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 60433-63-8 |
| Molecular Formula | C₁₂H₉NO₄ |
| Molecular Weight | 231.20 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N+[O-])O |
| InChI Key | DYXKUCHKZUSDEJ-UHFFFAOYSA-N |
Phenoxyphenols are a class of diaryl ethers that contain a hydroxyl group on one of the phenyl rings. The linkage and substitution patterns give rise to various isomers with differing properties. acs.org The parent compound, 2-phenoxyphenol, serves as a foundational structure for more complex derivatives.
The significance of this compound's structure lies in the electronic interplay between its functional groups. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. Its meta position relative to the hydroxyl group has a different electronic influence compared to ortho or para positioning.
This specific arrangement distinguishes it from its more widely studied isomer, 4-nitro-2-phenoxyphenol (B3151344) (CAS No. 70995-08-3). chemicalbook.comnih.gov The 4-nitro isomer is notable in the pharmaceutical industry, primarily as a known impurity and degradation product of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide. chemicalbook.com In contrast, this compound is explored as a synthetic intermediate in its own right, for instance, in the preparation of N-(5-nitro-2-phenoxyphenyl)methanesulfonamide. prepchem.com This highlights how a simple change in the nitro group's position from para to meta creates a chemically distinct entity with different research applications.
Nitro-substituted aromatic ethers and phenols are a cornerstone of industrial and pharmaceutical synthesis. The presence of the nitro group is pivotal; it serves as a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a gateway to a vast array of other functionalized molecules. oup.com
The synthesis of these compounds often involves two primary strategies:
Nitration of a Phenoxyphenol Precursor: This involves the electrophilic substitution of a nitro group onto a pre-formed phenoxyphenol skeleton. Controlling the regioselectivity of this reaction to obtain the desired isomer can be challenging, often requiring modern catalytic systems to avoid the formation of multiple products.
Nucleophilic Aromatic Substitution (SNAr): This is a common method for forming the ether linkage. In a typical synthesis for a nitro-phenoxyphenol, a halogenated nitrobenzene (B124822) is reacted with a phenoxide. The strong electron-withdrawing nature of the nitro group is essential for this reaction to proceed, as it stabilizes the negatively charged intermediate (Meisenheimer complex). For example, the synthesis of N-(5-nitro-2-phenoxyphenyl)methanesulfonamide involves the reaction of N-(2-fluoro-5-nitrophenyl)methanesulfonamide with phenol in the presence of a base. prepchem.com
Research has also explored intramolecular rearrangements in related systems, such as the Smiles rearrangement, which can occur in 2-aryloxy-5-nitrophenoxides under certain conditions, leading to the formation of different isomers or byproducts like dinitrodibenzo-p-dioxins. rsc.org The study of related molecules, such as 5-nitro-2-phenoxybenzonitrile, further illustrates the utility of this structural motif as a building block for more complex chemical structures in materials and pharmaceutical research. ontosight.ai
Despite its clear role as a synthetic intermediate, the academic literature on this compound itself is not extensive. This points to several research gaps and potential future directions:
Exploration of Biological Activity: Unlike its 4-nitro isomer, which has been studied due to its relation to Nimesulide, the intrinsic biological properties of this compound remain largely unexplored. A significant research gap exists in screening this compound for potential pharmacological activities. Future studies could investigate its interaction with various biological targets, drawing comparisons with its isomers to understand structure-activity relationships.
Biocatalytic Applications: A study has demonstrated the enzymatic conversion of 4-nitrobiphenyl (B1678912) ether into 2-amino-5-phenoxyphenol (B14665011) using a nitroreductase and a mutase from Pseudomonas pseudoalcaligenes JS45. oup.com This suggests a promising future perspective for using biocatalysis. Research could be directed towards developing enzymatic pathways to synthesize 2-amino-5-phenoxyphenol directly from this compound via reduction of the nitro group. This would offer a greener, more selective alternative to traditional chemical reduction methods.
Advanced Materials and Polymer Science: The phenoxyphenol structure is a component of high-performance polymers. While research has focused on other isomers, the potential of this compound as a monomer or precursor for novel polymers is an open field. The nitro group could be functionalized post-polymerization to tune the material's properties, or it could be reduced to an amine to create polyamides or polyimides with unique characteristics. A clear research gap is the investigation of this compound's utility in materials science.
Structure
3D Structure
Properties
CAS No. |
60433-63-8 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-nitro-2-phenoxyphenol |
InChI |
InChI=1S/C12H9NO4/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8,14H |
InChI Key |
DYXKUCHKZUSDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Nitro 2 Phenoxyphenol and Its Congeners
Strategies for Aryl Ether Bond Formation in Substituted Phenoxyphenols
The formation of the aryl ether bond is the cornerstone of synthesizing the phenoxyphenol scaffold. Various methodologies have been developed, ranging from classical nucleophilic substitutions to modern metal-catalyzed reactions, each offering distinct advantages in terms of scope, efficiency, and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Approaches to Phenoxyphenol Synthesis
Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the formation of diaryl ethers. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, such as a phenoxide. The success of the SNAr mechanism is highly dependent on the electronic properties of the aryl halide; the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO2), is crucial for activating the ring towards nucleophilic attack. libretexts.orgyoutube.com
In the context of synthesizing 5-Nitro-2-phenoxyphenol, an SNAr reaction would typically involve an activated nitro-substituted halobenzene and a phenoxide. The electron-withdrawing nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. libretexts.orgosti.gov The reaction between an aryl halide and a resorcinol, for instance, proceeds via an SNAr mechanism where the resorcinol is deprotonated under basic conditions to act as the nucleophile. nih.gov
While effective, SNAr reactions often require forcing conditions and the regioselectivity can be influenced by the substitution pattern of the reactants. For example, the strong directing influence of a hydroxyl group can make the synthesis of meta-substituted phenol (B47542) derivatives challenging. nih.gov
Table 1: Examples of SNAr Reactions for Diaryl Ether Synthesis
| Aryl Halide | Nucleophile | Activating Group | Product | Reference |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | Phenoxide | 2,4-Dinitro | 2,4-Dinitrophenyl phenyl ether | libretexts.org |
| 2,5-Difluoro-4-bromonitrobenzene | 3-Methoxyphenoxide | Nitro, Fluoro | Bromo-difluoro-methoxyphenoxy-nitrobenzene intermediate | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions for Diarylether Scaffolds (e.g., Ullmann-Type Coupling, Sonogashira Coupling)
Metal-catalyzed cross-coupling reactions have become powerful tools for constructing C–O bonds in diaryl ethers, often providing milder conditions and broader substrate scope compared to traditional SNAr methods. rsc.org
Ullmann-Type Coupling: The Ullmann condensation, first described in 1905, is a classic copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. synarchive.comresearchgate.net Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures. rsc.org Modern advancements have led to the development of catalytic systems that operate under milder conditions. These improved methods often employ copper(I) salts (e.g., CuI or Cu₂O) in the presence of a base (like Cs₂CO₃) and a ligand. organic-chemistry.orgacs.org The use of inexpensive ligands can significantly accelerate the reaction, making it more suitable for large-scale applications and tolerant of various functional groups. organic-chemistry.org This methodology is highly applicable for synthesizing complex diaryl ethers.
Table 2: Comparison of Ullmann-Type Coupling Conditions
| Copper Source | Base | Ligand | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Stoichiometric Cu | K₂CO₃ | None | Pyridine | High | Classic method | rsc.org |
| Catalytic Cu₂O/CuI | Cs₂CO₃ | Dimethylglyoxime, etc. | Acetonitrile | Milder | Ligand-accelerated, broad scope | organic-chemistry.org |
| CuI | Cs₂CO₃ | (±)-Diol L3 | Dioxane | Mild | Effective for aryl bromides/iodides | acs.org |
Other Metal-Catalyzed Couplings: While the prompt mentions Sonogashira coupling, it is important to clarify that this reaction is used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, not for creating the C-O ether linkage in diarylether scaffolds. wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org More relevant to diaryl ether synthesis are palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which has been adapted for C–O bond formation. These reactions utilize palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with phenols. rsc.org
Biocatalytic Transformations and Enzymatic Synthesis of Nitro- and Aminophenoxyphenol Derivatives
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to perform reactions under mild conditions with high selectivity. acib.at
For the synthesis of nitro- and aminophenoxyphenol derivatives, several enzymatic approaches are conceivable. Oxidoreductase enzymes, such as laccases and peroxidases, are known to catalyze the oxidative polymerization of various phenols, forming polyphenols with phenylene and oxyphenylene units. researchgate.net While typically leading to polymers, controlling the enzymatic activity could potentially be harnessed for selective diaryl ether formation.
The synthesis of aminophenoxyphenol derivatives can be achieved from their nitro counterparts through biocatalytic reduction. Nitroreductases are a class of enzymes capable of reducing nitroaromatic compounds to the corresponding aminoaromatics. Recent research has demonstrated the potential for cofactor-free biocatalytic hydrogenation of nitro compounds, offering a highly selective and sustainable route to amines that is tolerant of a wide range of functional groups. chemrxiv.org Furthermore, enzymes like monoamine oxidases (MAO-N) are used in the synthesis of enantiomerically pure chiral amines, highlighting the potential of biocatalysis for creating complex amine derivatives. dechema.de
Regioselective Functionalization of Phenolic and Aromatic Systems
The precise placement of functional groups on the phenoxyphenol scaffold is critical for defining its chemical properties. Regioselective functionalization, particularly nitration and hydroxylation, requires carefully controlled strategies to achieve the desired substitution pattern.
Controlled Nitration and Nitro Group Introduction Strategies for Phenoxyaromatic Systems
The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. However, controlling the regioselectivity (the ortho:para isomer ratio) can be challenging, especially with highly activated substrates like phenols, where over-nitration and oxidation are common side reactions. researchgate.netpaspk.org
Traditional nitration methods often use potent mixtures of nitric and sulfuric acid, which can lead to poor selectivity and significant acid waste. dergipark.org.tr To overcome these limitations, various "green" and regioselective nitration methods have been developed. These include:
Solid-Acid Catalysts: Zeolites can be used as media for nitration reactions. The confined spaces within zeolite cages can influence the regioselectivity, favoring the formation of a specific isomer. For instance, nitration of phenol in the presence of NaY zeolite can lead to the o-isomer as the exclusive product under certain conditions. ias.ac.in
Mild Nitrating Agents: The use of alternative nitrating agents can improve selectivity. Systems like NH₄NO₃/KHSO₄ have been shown to provide good to excellent yields of o-nitrophenols with high regioselectivity. dergipark.org.tr Other reagents like Fe(NO₃)₃·9H₂O and Cu(NO₃)₂·6H₂O have been used for highly regiospecific ortho-nitration of phenols under mild and neutral conditions. researchgate.net The synthesis of 2-amino-5-nitrophenol, a related compound, can be achieved by first forming a benzoxazolone from o-aminophenol and urea, followed by a controlled nitration step. google.comguidechem.com
The choice of nitrating agent and reaction conditions allows for the targeted synthesis of specific nitro-isomers, which is essential for producing compounds like this compound.
Selective Hydroxylation and Ether Cleavage Methodologies
Selective Hydroxylation: The introduction of additional hydroxyl groups onto the phenoxyaromatic system can be achieved through various methods. Biocatalytic hydroxylation, using enzymes like cytochrome P450 monooxygenases and peroxidases, offers an elegant and efficient way to achieve selective oxygenation of aromatic compounds. nih.govacs.org Chemical methods also exist, such as a copper-catalyzed hydroxylation of diaryliodonium salts, which allows for the synthesis of diversely functionalized phenols under mild conditions. researchgate.net
Ether Cleavage: The cleavage of the ether bond in phenoxyphenols is a key reaction for both structural analysis and further functionalization. This reaction is typically achieved under harsh conditions using strong acids like HBr or HI. wikipedia.orgopenstax.org The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. For diaryl ethers, cleavage is difficult because the phenyl group is unreactive in Sₙ2 reactions and the phenyl cation is unstable for an Sₙ1 pathway. libretexts.org
Recent advances have led to more selective methods for ether cleavage. For example, photoredox catalysis has been developed for the chemoselective deprotection of phenolic ethers. This strategy demonstrates exceptional selectivity for cleaving phenolic ethers over aliphatic ethers and tolerates a wide range of functional groups. chemrxiv.org Additionally, certain fungal peroxygenases have been shown to cleave alkyl aryl ethers, yielding phenols and aldehydes. nih.gov
Novel Synthetic Routes and Sustainable Approaches to this compound
The synthesis of this compound and its congeners presents unique challenges, primarily in achieving regioselectivity and employing environmentally benign methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Consequently, recent research has focused on developing novel and sustainable synthetic pathways that offer improved yields, selectivity, and a reduced environmental footprint. These advanced methodologies primarily revolve around two key transformations: the formation of the diaryl ether linkage and the selective introduction of the nitro group.
A plausible and versatile approach to the synthesis of this compound involves the Ullmann condensation, a classic copper-catalyzed reaction for the formation of diaryl ethers. Modern iterations of this reaction have significantly improved its sustainability by incorporating milder conditions and more efficient catalytic systems. One potential pathway begins with the Ullmann coupling of a suitable phenol and an aryl halide, followed by a regioselective nitration of the resulting 2-phenoxyphenol intermediate.
An alternative and often more direct strategy involves the Ullmann-type coupling of a phenolic precursor with a pre-nitrated aryl halide. For instance, the synthesis of the related compound, 4-Nitro-2-phenoxyphenol (B3151344), can be achieved through the reaction of a phenol with an activated nitro-aromatic halide . This approach offers the advantage of establishing the nitro group's position early in the synthetic sequence, potentially simplifying purification processes.
Recent advancements in the Ullmann condensation have focused on creating more sustainable and efficient protocols. These include the use of various ligands, alternative copper sources, and green solvent systems to facilitate the reaction under milder conditions.
Table 1: Modern Methodologies for Ullmann-Type Diaryl Ether Synthesis
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| CuI / Picolinic Acid | K₃PO₄ | DMSO | Mild Conditions | Effective for sterically hindered substrates nih.gov. |
| CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Lower reaction temperatures than traditional methods organic-chemistry.org. |
| CuO Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 | Heterogeneous catalyst that can be recovered and reused mdpi.com. |
| Ligand-Free (CuI) | K₂CO₃ | Deep Eutectic Solvents | 80-100 | Utilizes biodegradable and recyclable solvents nih.gov. |
| CuI / Furfuryl Alcohol | Various | Furfuryl Alcohol/Water | Not specified | Employs a biomass-derived ligand and solvent system rsc.org. |
The second critical step in the synthesis of this compound, if not using a pre-nitrated precursor, is the regioselective nitration of the 2-phenoxyphenol core. Traditional nitration methods using a mixture of concentrated nitric and sulfuric acids are effective but generate significant amounts of acidic waste and can lead to over-nitration and the formation of undesired isomers. To circumvent these issues, a variety of greener and more selective nitration methods have been developed.
These sustainable approaches often employ solid acid catalysts, metal nitrates, or phase-transfer catalysis to achieve higher selectivity and milder reaction conditions. The use of microwave irradiation has also emerged as a valuable tool for accelerating these reactions, often leading to higher yields in shorter timeframes.
Table 2: Green and Sustainable Nitration Methods for Phenolic Compounds
| Nitrating Agent/System | Catalyst/Support | Solvent | Key Features |
|---|---|---|---|
| Cu(NO₃)₂ | Acetic Acid | Acetic Acid | Microwave-assisted, rapid, and avoids strong acids acs.org. |
| Ca(NO₃)₂ | Acetic Acid | Glacial Acetic Acid | Safer nitrating reagent, suitable for undergraduate labs gordon.edu. |
| NH₄NO₃ | KHSO₄ | Acetonitrile | Inexpensive and readily available reagents, good regioselectivity dergipark.org.tr. |
| Bi(NO₃)₃·5H₂O | None (Solid Phase) | Solvent-free | Mild, efficient, and environmentally friendly grinding method. |
| NaNO₃ | Mg(HSO₄)₂ / Wet SiO₂ | Dichloromethane | Heterogeneous system, mild room temperature conditions nih.gov. |
| Zeolite H-Y | Copper(II) Nitrate (B79036) | Not specified | Solid-supported reagent, simple and effective for phenols tandfonline.com. |
The development of these novel synthetic routes and sustainable approaches provides a clear pathway toward the efficient and environmentally responsible production of this compound and its congeners. By combining modern Ullmann coupling methodologies with green nitration techniques, it is possible to synthesize these valuable compounds with high yields and selectivity while minimizing waste and avoiding the use of hazardous reagents.
Mechanistic Investigations of Reactions Involving 5 Nitro 2 Phenoxyphenol
Electrophilic Aromatic Substitution Reactions on the Phenoxyphenol Core
The phenoxyphenol core of 5-Nitro-2-phenoxyphenol presents two aromatic rings for potential electrophilic aromatic substitution (SEAr), with reactivity and regioselectivity governed by the interplay of three distinct substituents: a hydroxyl group (-OH), a phenoxy group (-OAr), and a nitro group (-NO₂). wikipedia.orgnih.gov
The hydroxyl group is a powerful activating substituent and directs incoming electrophiles to the ortho and para positions relative to it. Similarly, the phenoxy group is also an activating, ortho/para-directing substituent. Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position. scribd.com
-OH group (at C1): Ortho, para-directing (activates C2, C4, C6).
-OAr group (at C2): Ortho, para-directing (activates C1, C3, C5 of the second ring).
-NO₂ group (at C5): Meta-directing (deactivates, directs to C1, C3).
Considering the positions on the first ring, the combined influence of these groups makes position 4 and position 6 the most likely sites for electrophilic attack, as they are activated by the hydroxyl group. Position 3 is influenced by the meta-directing nitro group and the ortho-directing phenoxy group.
The second ring (the phenoxy moiety) is activated by the ether oxygen, which directs ortho and para. Therefore, electrophilic attack on this ring would likely occur at the ortho and para positions of the phenoxy group.
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scribd.comhellenicaworld.com This step is typically the rate-determining step. A subsequent deprotonation step restores the aromaticity of the ring. hellenicaworld.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |
|---|---|---|---|
| Nitrophenol Ring | 3 | Meta to -NO₂, Ortho to -OAr, Meta to -OH | Moderately Favorable |
| 4 | Para to -OH, Ortho to -NO₂ | Highly Favorable | |
| 6 | Ortho to -OH, Meta to -OAr, Meta to -NO₂ | Favorable | |
| Phenoxy Ring | Ortho (2', 6') | Ortho to ether linkage | Favorable |
This table provides a qualitative prediction of reactivity based on general principles of electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. nih.gov For phenols, reactions like halogenation can often proceed without a Lewis acid catalyst due to the high activation of the ring by the hydroxyl group. wikipedia.org
Nucleophilic Reactivity of the Phenoxy Moiety and Nitro Group
The this compound molecule possesses functionalities that allow it to participate in nucleophilic reactions. The hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. researchgate.net The phenoxy moiety itself can exhibit ambident nucleophilicity, reacting through either the oxygen atom or the activated aromatic ring. sci-hub.se
Furthermore, the nitro group is a strong electron-withdrawing group that activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). This reaction typically occurs at positions ortho and para to the nitro group. In this compound, the nitro group at position 5 activates the ring for potential nucleophilic attack. The mechanism of SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. manchester.ac.uk This addition step is usually rate-limiting and is followed by the departure of a leaving group, which restores the aromaticity of the ring. manchester.ac.uk
The phenoxide anion, formed by deprotonation of the phenolic hydroxyl group, can act as the nucleophile in various reactions. Its reactivity is influenced by factors such as the solvent and the nature of the electrophile. sci-hub.se For instance, phenoxide ions can react with esters in a process where the rate-determining step can be either the nucleophilic attack or the expulsion of the leaving group. researchgate.net
The nitro group itself can also undergo nucleophilic attack under specific conditions, particularly when activated. For example, electrophilically activated nitroalkanes can react with various nucleophiles. wikipedia.org While direct nucleophilic attack on the nitrogen of an aromatic nitro group is less common, the group's influence on the ring's reactivity is profound. Theoretical studies using aromaticity, nucleophilicity, and electrophilicity indices help to describe the addition of nucleophiles to nitroaromatic rings. manchester.ac.uk
Rearrangement Reactions in Nitroaryloxy Systems
Nitroaryloxy systems, such as this compound, are susceptible to several intramolecular rearrangement reactions, particularly those involving nucleophilic aromatic substitution. The presence of an electron-withdrawing nitro group is often a prerequisite for these transformations as it stabilizes the key anionic intermediate. manchester.ac.uk
One of the most relevant rearrangements for this class of compounds is the Smiles rearrangement . This reaction is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. manchester.ac.uk In a molecule like this compound, a derivative where the phenolic proton is replaced by a chain with a terminal nucleophile (e.g., -CH₂CH₂OH) could potentially undergo a Smiles rearrangement. The reaction proceeds through a spirocyclic Meisenheimer intermediate, and its rate is dependent on the collapse of this intermediate. manchester.ac.uknih.gov The nitro group plays a crucial role by stabilizing this intermediate, thereby facilitating the rearrangement. manchester.ac.uk
A related reaction is the Truce-Smiles rearrangement , which involves a carbanion as the nucleophile, leading to the formation of a new carbon-carbon bond. cdnsciencepub.com
The Chapman rearrangement is another relevant transformation, involving a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom in aryl N-arylbenzimidates. rsc.org While not directly applicable to this compound itself, derivatives of the compound could be synthesized to undergo this type of rearrangement. It is typically a high-temperature reaction that proceeds through a four-membered transition state. rsc.orggoogle.com
Finally, the Bamberger rearrangement is relevant to the derivatives of this compound. This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orghellenicaworld.com Since the nitro group of this compound can be reduced to a hydroxylamine, this subsequent rearrangement could be a potential pathway for further functionalization. The mechanism proceeds via O-protonation of the hydroxylamine, which forms a nitrenium ion that then reacts with water. wikipedia.orgscribd.com
Oxidation and Reduction Pathways of the Nitro and Phenolic Functions
The this compound molecule contains two key functional groups susceptible to redox reactions: the nitro group and the phenolic hydroxyl group.
Reduction of the Nitro Group: The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) through various reaction pathways. This transformation is significant as it dramatically alters the electronic properties of the substituent, converting a strong electron-withdrawing, meta-directing group into a strong electron-donating, ortho/para-directing group. scribd.com
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Pd, Pt, or Ni.
Metal/Acid Reduction: Using metals like Sn, Fe, or Zn in the presence of a strong acid (e.g., HCl).
The reduction proceeds through several intermediates, and under controlled conditions, it is possible to isolate species like nitroso compounds and hydroxylamines. google.com The formation of an N-phenylhydroxylamine derivative from this compound could subsequently lead to a Bamberger rearrangement under acidic conditions. wikipedia.org
Table 2: Oxidation States of Nitrogen in the Reduction of a Nitro Group
| Compound Type | Nitrogen Oxidation State |
|---|---|
| Nitro | +3 |
| Nitroso | +1 |
| Hydroxylamine | -1 |
Oxidation of the Phenolic Function: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The phenolic hydroxyl group can undergo a one-electron oxidation to form a phenoxy radical. These radicals are key intermediates in many oxidative processes.
Further oxidation can lead to the formation of quinones. For example, the oxidation of p-nitrophenol has been studied under various conditions, leading to quinone and polymeric products. nih.gov The presence of the electron-withdrawing nitro group can influence the oxidation potential of the phenolic moiety. The oxidation can be initiated by various reagents, including metal complexes, peroxidases, or electrochemical methods.
Radical Intermediates and Reaction Kinetics in Phenoxy Radical Chemistry
The phenolic hydroxyl group of this compound is a source of radical intermediates. One-electron oxidation of the phenol (B47542) functionality results in the formation of a phenoxy radical. These radicals are relatively stable due to the delocalization of the unpaired electron across the aromatic ring.
Phenoxy radicals are key intermediates in various chemical and biological processes. They can be generated through reactions with other radicals (like the hydroxyl radical, •OH) or via enzymatic or chemical oxidation. rsc.org The reaction of •OH with phenols can proceed either by hydrogen abstraction from the hydroxyl group to form a phenoxy radical or by addition to the aromatic ring. rsc.org
Once formed, the 5-nitro-2-phenoxyphenoxy radical can undergo several subsequent reactions:
Dimerization/Polymerization: Two phenoxy radicals can couple to form dimers or higher oligomers.
Reaction with other molecules: Phenoxy radicals can react with other species present in the system. For instance, they can be reduced back to the parent phenol by reducing agents. They can also react with species like superoxide (B77818) (O₂•⁻). rsc.org
Intramolecular reactions: Depending on the molecular structure, the radical could potentially undergo intramolecular cyclization or rearrangement.
The kinetics of phenoxy radical reactions have been studied for various phenolic compounds. For example, the reactions of phenoxyl radicals with NADPH-cytochrome P-450 oxidoreductase have been investigated, demonstrating that radicals can be enzymatically reduced or can oxidize molecules like NADPH directly, depending on their redox potential. The study of these radical reactions often employs techniques like pulse radiolysis and electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical species and determine reaction rate constants.
Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Exploration
Synthesis of Substituted 5-Nitro-2-phenoxyphenol Derivatives
The synthesis of substituted this compound derivatives can be achieved through several established organic chemistry reactions, primarily centered around the formation of the diaryl ether bond. A common and versatile method is the Ullmann condensation. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base.
To generate derivatives of this compound, this strategy can be adapted in two primary ways:
Reacting a substituted phenol with 2-chloro-5-nitrophenol (B15424) or a related halogenated nitrophenol. This allows for the introduction of a wide variety of substituents on the phenoxy ring.
Reacting 5-nitrocatechol (or a derivative) with a substituted aryl halide. This approach allows for modifications to the nitrated phenyl ring.
Further functionalization can be achieved on the parent scaffold. For instance, the nitro group can be reduced to an amine, which then serves as a handle for a multitude of subsequent reactions, such as amidation or the introduction of other functional groups. Similarly, electrophilic aromatic substitution reactions can introduce additional substituents onto either of the phenyl rings, provided the existing groups direct the substitution to the desired position.
Introduction of Heterocyclic Moieties and Fused Ring Systems to Phenoxyphenol Scaffolds
Incorporating heterocyclic and fused ring systems is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore new chemical space. For phenoxyphenol scaffolds, this can be accomplished by leveraging functional groups on the core structure.
A prominent example involves the synthesis of benzoxazole (B165842) derivatives. If the this compound structure is modified to contain an ortho-aminophenol moiety (e.g., by reduction of the nitro group and introduction of a hydroxyl group, or by starting with a 2-aminophenol (B121084) derivative), this can be condensed with aldehydes, carboxylic acids, or their derivatives to form a benzoxazole ring. rsc.orgijpbs.comjocpr.comglobalresearchonline.netorganic-chemistry.org This reaction is often catalyzed by acids (like polyphosphoric acid) or various metal catalysts under mild conditions. rsc.orgijpbs.com The resulting molecule fuses a five-membered oxazole (B20620) ring to one of the benzene (B151609) rings of the original scaffold, creating a more rigid and complex structure with altered electronic and steric properties.
Similarly, other heterocyclic systems can be constructed. For example, an ortho-diamine functionality could be used to synthesize benzimidazoles, while other functional group manipulations could lead to the formation of quinolines, quinoxalines, or other fused systems, depending on the specific synthetic route and precursors used.
Systematic Structural Modifications for Modulating Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the two aromatic rings linked by an ether oxygen. Systematic modifications to this structure can finely tune its electronic properties and, consequently, its reactivity.
Modulating Acidity: The nitro group is a strong electron-withdrawing group, which significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. wikipedia.org This is due to the stabilization of the resulting phenoxide conjugate base through resonance and inductive effects. quora.comstackexchange.com The position of the nitro group is critical; its effect is strongest when it is ortho or para to the hydroxyl group, allowing for direct resonance delocalization of the negative charge. quora.comstackexchange.com Modifying the number or type of electron-withdrawing groups (e.g., replacing nitro with cyano or trifluoromethyl) or adding electron-donating groups (e.g., alkyl, methoxy) would systematically alter the pKa of the phenol. mdpi.comlumenlearning.comlumenlearning.com
Altering Nucleophilicity/Electrophilicity: The electron-poor nature of the nitrated ring makes it susceptible to nucleophilic aromatic substitution, while the other ring may be more susceptible to electrophilic aromatic substitution. lumenlearning.comlibretexts.orgstpeters.co.in Adding further activating (electron-donating) or deactivating (electron-withdrawing) groups to either ring can control the regioselectivity and rate of such reactions. lumenlearning.comlumenlearning.com For example, adding an electron-donating group to the phenoxy ring would enhance its reactivity towards electrophiles. lumenlearning.com
Steric Effects: Introducing bulky substituents near the ether linkage or the phenolic hydroxyl group can create steric hindrance. This can influence the molecule's preferred conformation and may hinder its ability to interact with reagents or biological targets.
SAR Studies for Specific Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For phenoxyphenol analogues, SAR studies have been conducted against various biological targets, including enzymes and receptors.
Phenoxyphenol derivatives, particularly those based on the antibacterial agent triclosan, have been extensively studied as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.govmdpi.comnih.gov SAR studies on these analogues have revealed several key insights:
Hydrophobic and Aromatic Interactions: The diphenyl ether scaffold fits into a hydrophobic pocket of the InhA active site. The two aromatic rings are crucial for forming favorable pi-pi stacking interactions with aromatic residues like Tyr158 and Phe149. nih.govmdpi.comresearchgate.net
Role of the Phenolic Hydroxyl: The phenolic -OH group often acts as a hydrogen bond donor or acceptor, forming key interactions with the enzyme or the NAD+ cofactor.
Impact of Substituents: The type, size, and position of substituents on the rings significantly affect inhibitory potency. For instance, modifying the A-ring with specific alkyl groups has been shown to increase the affinity and specificity for InhA. nih.gov The addition of polar groups has been suggested as a way to potentially enhance polar interactions with the target and improve solubility. nih.gov
The table below summarizes hypothetical SAR data for phenoxyphenol analogues against a target enzyme, illustrating how structural changes can influence inhibitory activity.
| Compound ID | Ring A Substituent | Ring B Substituent | IC₅₀ (µM) | Key Observation |
| Parent | 5-Nitro | H | 10.5 | Baseline activity. |
| Analog A | 5-Amino | H | 25.2 | Reduction of nitro group decreases activity, suggesting the electron-withdrawing nature is important. |
| Analog B | 5-Nitro | 4'-Chloro | 2.1 | Addition of a hydrophobic, electron-withdrawing group on the B-ring significantly enhances potency. |
| Analog C | 5-Nitro | 4'-Methyl | 8.9 | Small alkyl group on B-ring provides a modest improvement in activity. |
| Analog D | 5-Cyano | H | 12.1 | Replacing nitro with another electron-withdrawing group (cyano) results in similar activity. |
This data is illustrative and compiled for educational purposes.
Phenolic compounds, including diphenyl ether derivatives, have been identified as ligands for various receptors, such as the GABA-A receptor and nuclear receptors like the androgen receptor. nih.govresearchgate.netnih.govnih.gov Computational methods are invaluable tools for predicting and understanding these interactions.
Molecular Docking: Docking studies simulate the binding of a ligand (the phenoxyphenol derivative) into the active site or binding pocket of a receptor. nih.govresearchgate.netresearchgate.netnih.govmdpi.com These simulations can predict the preferred binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and estimate the binding affinity (docking score). nih.govresearchgate.net For example, studies on GABA-A receptor modulators show that the phenolic hydroxyl group and aromatic rings are often critical for binding within the benzodiazepine (B76468) site. nih.govfrontiersin.orgnih.gov Similarly, docking of phenoxyphenol derivatives into the androgen receptor has identified key interactions that contribute to their antagonist activity. nih.govnih.gov
Pharmacophore Modeling: Based on a set of active molecules, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govmdpi.com For InhA inhibitors, a common pharmacophore includes two aromatic rings, a hydrophobic group, and a hydrogen bond acceptor. nih.govmdpi.com Such models can then be used to virtually screen large compound libraries to identify new potential ligands.
Free Energy Calculations: More computationally intensive methods, such as alchemical free energy calculations, can provide more accurate predictions of binding affinity. northwestern.eduresearchgate.net These methods simulate the physical process of moving a ligand from solvent into the receptor's binding site, providing a quantitative prediction of the binding free energy. While challenging, these predictions can be highly valuable for prioritizing analogues for synthesis and testing. northwestern.eduarxiv.orgnih.gov
The table below lists key amino acid residues that are often involved in the binding of phenoxyphenol-type ligands to different biological targets, as identified through computational and structural studies.
| Target | Key Interacting Residues | Type of Interaction |
| InhA | Tyr158, Phe149 | Pi-pi stacking |
| InhA | Met199, Ile202 | Hydrophobic interactions |
| GABA-A Receptor | Histidine, Arginine residues | Hydrogen bonding |
| Androgen Receptor | Gln711, Arg752, Asn705 | Hydrogen bonding |
| Androgen Receptor | Leu704, Met745 | Hydrophobic interactions |
Spectroscopic and Advanced Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Nitro-2-phenoxyphenol, ¹H NMR and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons on the two rings would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The electron-withdrawing nitro group (-NO₂) would cause the protons on the nitro-substituted ring to shift further downfield. The specific splitting patterns (e.g., doublets, triplets, multiplets) would elucidate the substitution pattern on each aromatic ring.
| Predicted ¹H NMR Data for this compound |
| Proton Type |
| Aromatic Protons (Nitro-substituted ring) |
| Aromatic Protons (Phenoxy ring) |
| Hydroxyl Proton (-OH) |
| Predicted ¹³C NMR Data for this compound |
| Carbon Type |
| Aromatic Carbons (C-NO₂) |
| Aromatic Carbons (C-O, ether) |
| Aromatic Carbons (C-OH) |
| Other Aromatic Carbons |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) would appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively orgchemboulder.com. The C-O stretching of the ether linkage would produce a distinct peak, and the aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the aromatic ring breathing modes are typically strong in the Raman spectrum. For nitrophenol isomers, characteristic Raman peaks are observed for C-H deformation and nitro group vibrations spectroscopyonline.com.
| Expected Characteristic IR and Raman Peaks for this compound |
| Vibrational Mode |
| O-H Stretch (Phenol) |
| C-H Stretch (Aromatic) |
| C=C Stretch (Aromatic) |
| N-O Asymmetric Stretch (Nitro) |
| N-O Symmetric Stretch (Nitro) |
| C-O Stretch (Ether) |
| C-O Stretch (Phenol) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound (C₁₂H₉NO₄), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the ether bond, loss of the nitro group (as NO or NO₂), and fragmentation of the aromatic rings, providing valuable structural information. Data from related compounds like 2-nitrophenol shows characteristic fragmentation that can be used to predict the behavior of this compound nist.govchemicalbook.com.
| Predicted Mass Spectrometry Data for this compound |
| Ion |
| [M]⁺ (Molecular Ion) |
| [M - NO₂]⁺ |
| [M - O]⁺ |
| Fragments from ether bond cleavage |
| Fragments from aromatic ring cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The presence of chromophores, such as the aromatic rings and the nitro group in this compound, makes it suitable for UV-Vis analysis.
The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions involving the non-bonding electrons of the oxygen and nitro groups. The conjugation between the nitro group and the phenoxy system would influence the position and intensity of the absorption maxima (λ_max). For comparison, nitrophenols typically exhibit strong absorption in the UV region, with bands that can extend into the visible range, imparting a yellowish color docbrown.info. The absorption spectrum of 2-nitrophenol shows distinct peaks that are influenced by electronic transitions within the molecule researchgate.netresearchgate.net.
| Expected UV-Vis Absorption Data for this compound |
| Electronic Transition |
| π → π* (Aromatic system) |
| n → π* (Nitro group) |
| n → π* (Phenolic and ether oxygens) |
X-ray Single Crystal Diffraction Analysis for Solid-State Structure
X-ray Single Crystal Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
To perform this analysis, a suitable single crystal of this compound would be required. The diffraction data would reveal the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. This analysis would also detail how the molecules pack in the solid state, including any hydrogen bonding involving the phenolic -OH group and the nitro group, as well as π-π stacking interactions between the aromatic rings. While specific crystallographic data for the target compound is not found, studies on structurally similar molecules, such as 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, demonstrate how X-ray diffraction elucidates detailed structural features and intermolecular interactions mdpi.comresearchgate.net.
| Expected Parameters from X-ray Diffraction of this compound |
| Parameter |
| Crystal System |
| Space Group |
| Unit Cell Dimensions (a, b, c, α, β, γ) |
| Bond Lengths (e.g., C-N, N-O, C-O) |
| Bond Angles (e.g., O-N-O, C-O-C) |
| Intermolecular Interactions (Hydrogen bonding, π-π stacking) |
Computational Chemistry and Theoretical Modeling of 5 Nitro 2 Phenoxyphenol
Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio approaches like the G3(MP2)//B3LYP composite method, are employed to predict molecular properties with high accuracy. nih.govresearchgate.net These methods allow for a detailed analysis of the electronic structure of 5-Nitro-2-phenoxyphenol, predicting its geometry, orbital energies, and charge distribution, which collectively govern its chemical behavior.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.
For the parent compound, 2-phenoxyphenol, DFT calculations at the B3LYP/6-31G(d) level reveal a non-planar structure. acs.org The key geometrical features include:
A dihedral angle of 56.0° between the two phenyl rings. acs.org
An intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ether oxygen, which contributes to the stability of this isomer compared to its meta and para counterparts. acs.org
Specific bond lengths such as C-OH are influenced by inductive effects from the neighboring phenoxy group. acs.org
The introduction of a nitro (-NO2) group at the 5-position of the phenolic ring is not expected to introduce significant steric hindrance that would drastically alter the core conformation, such as the inter-ring dihedral angle. However, the strong electron-withdrawing nature of the nitro group will influence the electronic structure and could lead to minor adjustments in the bond lengths and angles of the substituted ring. Conformational analysis for related, flexible molecules often involves mapping the potential energy surface by systematically rotating key dihedral angles to identify all stable conformers and the energy barriers between them. chemrxiv.orgchemrxiv.org
| Parameter | 2-Phenoxyphenol | 3-Phenoxyphenol | 4-Phenoxyphenol |
|---|---|---|---|
| Dihedral Angle (Ring-O-Ring) | 56.0° | 37.5° | -62.8° |
| C-OH Distance (Å) | 1.365 | 1.366 | 1.364 |
| O-H Distance (Å) | 0.999 | 0.963 | 0.963 |
| Stabilizing Interaction | Intramolecular H-bond | None | None |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the electronic effects of the substituent groups are predictable:
Phenoxy and Hydroxyl Groups : These are electron-donating groups, which raise the energy of the HOMO of the parent benzene (B151609) ring.
Nitro Group : This is a very strong electron-withdrawing group. The presence of a nitro group significantly lowers the energy of both the HOMO and LUMO. taylorandfrancis.com
Therefore, compared to 2-phenoxyphenol, this compound is expected to have lower HOMO and LUMO energy levels. This makes the molecule a better electron acceptor at the LUMO and a poorer electron donor from the HOMO. The lowered LUMO energy is particularly important for its reactivity in nucleophilic aromatic substitution reactions. walisongo.ac.id
| Compound | Substituent Effects | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |
|---|---|---|---|---|
| Phenol (B47542) | -OH (Donating) | High | High | Large |
| 2-Phenoxyphenol | -OH, -OPh (Donating) | Higher | High | Large |
| This compound | -OH, -OPh (Donating), -NO2 (Withdrawing) | Lowered | Significantly Lowered | Reduced |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution of a molecule. libretexts.org They are invaluable for predicting how molecules will interact. deeporigin.com In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.
For this compound, the ESP map would be characterized by distinct regions of charge:
Negative Potential (Red) : The most electron-rich areas would be located around the oxygen atoms of the hydroxyl, ether, and nitro groups due to the high electronegativity of oxygen. The aromatic rings, enriched by the electron-donating hydroxyl and phenoxy groups, would also show negative potential.
Positive Potential (Blue) : A significant region of positive electrostatic potential would be centered on and around the nitro group, a hallmark of nitroaromatic compounds. researchgate.netresearchgate.net This positive region, particularly at the ipso-carbon, is indicative of a site susceptible to nucleophilic attack. walisongo.ac.id The hydrogen atom of the hydroxyl group would also exhibit a positive potential.
This charge distribution highlights the molecule's polarity and its potential sites for electrophilic and nucleophilic interactions.
Thermodynamic Property Calculations of Phenoxyphenol Isomers
Computational chemistry provides reliable estimates of various thermodynamic properties that are often difficult to measure experimentally. High-level composite methods like G3(MP2)//B3LYP are particularly well-suited for calculating gas-phase thermodynamic data. nih.gov A comprehensive study on the three isomers of phenoxyphenol provides crucial baseline data for understanding the nitro-substituted derivative. acs.orgacs.org
Enthalpies of Formation and Reaction Energies
The standard molar enthalpy of formation (ΔfH°g) is a fundamental measure of a molecule's stability. Computational methods can calculate this value with high accuracy using isodesmic reactions, which conserve the number and types of chemical bonds to facilitate error cancellation.
| Compound | Calculated ΔfH°g |
|---|---|
| 2-Phenoxyphenol | -140.7 ± 4.4 |
| 3-Phenoxyphenol | -126.9 ± 4.4 |
| 4-Phenoxyphenol | -129.5 ± 4.4 |
Gas-Phase Acidity, Basicity, and Proton Affinity
Gas-phase acidity (ΔHacid) is the enthalpy change for the deprotonation of a molecule (AH → A⁻ + H⁺). Proton Affinity (PA) is the negative of the enthalpy change for the protonation of a molecule (B + H⁺ → BH⁺), indicating its basicity. wikipedia.org These properties are critical for understanding a molecule's acid-base chemistry in the absence of solvent effects.
For phenoxyphenols, the hydroxyl group is the primary acidic site, and the ether oxygen is a likely basic site. Computational studies have provided values for these properties for all three isomers. nih.govacs.org
The introduction of a 5-nitro group would have a profound impact on these values:
Gas-Phase Acidity : The nitro group is a powerful electron-withdrawing group that stabilizes the phenoxide anion formed upon deprotonation through both inductive and resonance effects. This stabilization makes the removal of the proton much more favorable. Consequently, this compound is expected to be a significantly stronger acid (lower ΔHacid) than 2-phenoxyphenol. The acidity of nitrophenols is known to be much higher than that of phenol, with the para and ortho isomers being more acidic than the meta isomer due to the resonance effect. quora.comdoubtnut.comstackexchange.com
Proton Affinity and Basicity : The electron-withdrawing nitro group reduces the electron density on the rest of the molecule, including the basic sites like the ether oxygen. This reduction in electron density makes the molecule less attractive to a proton, thereby lowering its proton affinity and gas-phase basicity compared to the non-nitrated parent compound.
| Property | 2-Phenoxyphenol | 3-Phenoxyphenol | 4-Phenoxyphenol |
|---|---|---|---|
| Gas-Phase Acidity (ΔHacid) | 1400.9 | 1389.9 | 1383.9 |
| Proton Affinity (PA) | 880.8 | 869.8 | 876.5 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules by simulating the physical movements of atoms and molecules over time. mdpi.comcresset-group.com For a flexible molecule like this compound, which possesses a critical ether linkage allowing for rotation between its two aromatic rings, MD simulations are essential for mapping its conformational landscape. mun.ca
The conformational landscape is a representation of all possible spatial arrangements (conformations) of a molecule and their corresponding potential energies. cresset-group.com By exploring this landscape, researchers can identify low-energy, stable conformations that are most likely to be present under specific conditions. mun.ca The process involves defining a force field—a set of parameters and equations that describe the potential energy of the system—and solving Newton's equations of motion for each atom. rutgers.eduresearchwithrutgers.com
The results from MD simulations can be visualized through Ramachandran-like plots for dihedral angles or by clustering the trajectory to identify the most populated conformational states. This analysis reveals the flexibility of the molecule and the energy barriers between different conformations. cresset-group.com
Table 1: Illustrative Conformational Analysis of this compound
| Conformational State | Key Dihedral Angle (C-O-C-C) | Relative Potential Energy (kcal/mol) | Population (%) in Simulation |
|---|---|---|---|
| Extended | ~180° | 0.0 | 45 |
| Gauche 1 | ~60° | 1.5 | 25 |
| Gauche 2 | ~-60° | 1.5 | 25 |
| Eclipsed | ~0° | 5.0 | 5 |
Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis from an MD simulation. Actual values would be derived from specific simulation parameters and force fields.
Molecular Docking and Binding Site Analysis for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govopenmedicinalchemistryjournal.com This method is crucial for understanding how this compound might interact with biological targets, thereby offering insights into its potential pharmacological or toxicological effects. japer.in
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible binding poses of the ligand within the protein's binding site, evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). openmedicinalchemistryjournal.com A lower binding energy score generally indicates a more stable protein-ligand complex.
For this compound, key functional groups would guide its interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor. The oxygen atom of the ether linkage and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The two aromatic rings can participate in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site.
Binding site analysis involves examining the specific interactions that stabilize the predicted binding pose. This includes identifying hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.gov For instance, studies on nitroaromatic compounds binding to enzymes have shown that the nitro group can form crucial hydrogen bonds with residues such as histidine or asparagine. rutgers.eduresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tyrosine Kinase (example) | -8.5 | Lys720 | Hydrogen bond with hydroxyl group |
| Asp810 | Hydrogen bond with nitro group | ||
| Phe811 | π-π stacking with phenoxy ring |
Note: This table is illustrative, showing the kind of detailed interaction data that molecular docking studies provide. The protein target and results are hypothetical.
Development and Validation of Theoretical Models for Phenoxyphenol Chemistry
The development of robust and validated theoretical models is fundamental to accurately predicting the chemical behavior and properties of molecules like this compound. These models can range from quantum mechanical (QM) methods, which provide high accuracy for electronic properties, to more efficient empirical force fields used in molecular dynamics. researchgate.netpqri.org
Model development for a class of compounds like phenoxyphenols involves several steps. First, a set of known experimental data is compiled for reference compounds. This can include spectroscopic data, thermodynamic properties, or reaction kinetics. rti.org Next, a computational methodology is chosen. For instance, Density Functional Theory (DFT) is a common QM method used to calculate properties like molecular orbital energies, electrostatic potential, and reaction pathways. researchgate.net
The validation of a theoretical model is a critical step to ensure its predictive power. researchgate.net This involves comparing the computationally predicted properties against the known experimental data. pqri.org The model's parameters may be adjusted or refined to improve the correlation between theoretical and experimental values. A successfully validated model for phenoxyphenol chemistry would be able to accurately predict properties not just for the compounds used in its development, but for other related molecules as well. nih.gov For example, a validated model could predict the reactivity of different positions on the aromatic rings of this compound towards electrophilic or nucleophilic attack. researchgate.net
Table 3: Framework for Validation of a Theoretical Model for Phenoxyphenols
| Property to Predict | Computational Method | Experimental Data for Validation | Acceptance Criterion |
|---|---|---|---|
| Bond Lengths & Angles | DFT (e.g., B3LYP/6-31G*) | X-ray Crystallography Data | < 5% deviation |
| Vibrational Frequencies | DFT Calculation | FT-IR/Raman Spectroscopy | High correlation (R² > 0.95) |
| Reaction Barrier Energy | Transition State Theory | Kinetic Studies (e.g., Arrhenius plot) | Difference < 2 kcal/mol |
Note: This table outlines the general process and criteria for validating a computational model, and does not represent data for a specific existing model.
Applications in Advanced Chemical Sciences and Materials
Role as Synthons and Intermediates in Complex Organic Synthesis
In the realm of organic synthesis, 5-Nitro-2-phenoxyphenol serves as a versatile synthon, or building block, for constructing more complex molecules. The reactivity of its functional groups can be selectively harnessed to introduce specific structural features into a target molecule.
The nitro group (-NO₂) is a particularly useful functional moiety. It is strongly electron-withdrawing, which influences the reactivity of the aromatic ring, and it can be readily reduced to an amino group (-NH₂). This transformation is fundamental for the synthesis of a wide array of compounds, including dyes, pharmaceuticals, and other specialty chemicals. For instance, the synthesis of related compounds like 2-Amino-5-nitrophenol often involves nitration followed by other transformations, highlighting the importance of the nitroaromatic structure as a key intermediate. google.comguidechem.comresearchgate.net The resulting amino-phenoxyphenol could then be used in diazotization reactions to introduce other functionalities or serve as a nucleophile in various coupling reactions.
The phenolic hydroxyl group (-OH) offers another site for chemical modification. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for the attachment of diverse molecular fragments, extending the complexity of the parent structure. The diphenyl ether linkage, while generally stable, can be cleaved under specific catalytic conditions, offering a pathway to generate separate phenol (B47542) derivatives if required. google.com This combination of a reducible nitro group and a modifiable phenol group within a stable ether framework makes this compound a valuable intermediate for multi-step synthetic strategies.
Precursors for Functional Polymers and Advanced Materials (e.g., polyimide resin)
The structure of this compound makes it a promising precursor for the development of high-performance polymers, particularly polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them essential materials in the aerospace and microelectronics industries. tcichemicals.comvt.edu
The most common route to polyimide synthesis involves the condensation reaction between a diamine and a dianhydride. vt.eduscienoc.com By reducing the nitro group of this compound to an amine, a monoamino-phenoxyphenol is formed. While this molecule itself is not a direct monomer for polymerization, it serves as a blueprint for designing a crucial diamine monomer. A related diamine, such as one containing two amino-phenoxyphenol units linked together, could be synthesized and then polymerized with various dianhydrides.
The inclusion of the flexible ether linkage and bulky phenoxy group in the polymer backbone can impart desirable properties to the resulting polyimide. Research has shown that diamine monomers containing ether linkages can enhance the solubility and processability of polyimides without significantly compromising their thermal stability. researchgate.net This allows for the creation of materials that can be more easily fabricated into films and other forms. nih.gov
Table 1: Properties of Polyimides Derived from Ether-Containing Diamine Monomers This table presents data for polyimides made from a related diamine, bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide, to illustrate the potential properties achievable with such monomers.
| Dianhydride Used | Glass Transition Temp. (Tg) | Dielectric Constant (1 MHz) | Birefringence (633 nm) |
| 6FDA | 290 °C | 2.77 | 0.0024 |
| BTDA | 305 °C | 2.94 | 0.0030 |
| ODPA | 295 °C | 2.89 | 0.0028 |
| PMDA | 330 °C | 3.01 | 0.0019 |
| Data sourced from research on analogous complex diamine monomers. researchgate.net |
The use of a monomer derived from this compound could thus lead to novel polyimides with a tailored balance of thermal resistance, processability, and low dielectric constants, making them suitable for advanced electronic applications. researchgate.net
Exploration in Molecular Recognition and Sensor Development
The detection of nitroaromatic compounds is of significant environmental and safety interest, and this compound, containing a nitrophenol moiety, is a relevant target for sensor development. The nitro group is electrochemically active, meaning it can be reduced at an electrode surface, providing a measurable electrical signal.
Electrochemical sensors, often based on glassy carbon electrodes (GCEs) modified with nanomaterials, have proven to be highly effective for the sensitive and selective detection of nitrophenols. scispace.com Various modifications, such as those using zinc oxide nanoparticles, mesoporous carbon, or conductive polymers, enhance the electrode's surface area and catalytic activity, leading to improved sensor performance. rsc.orgrsc.orgmdpi.com These sensors can detect nitrophenols at very low concentrations, often in the nanomolar (nM) to picomolar (pM) range. rsc.orgfrontiersin.org
Table 2: Performance of Selected Electrochemical Sensors for Nitrophenol Detection
| Sensor Material / Modified Electrode | Target Analyte | Linear Detection Range | Limit of Detection (LOD) |
| ZnO/RuO₂ NP-modified GCE | 2-Nitrophenol | Not Specified | 52.2 pM |
| AcSCD-AuNPs-Mesoporous Carbon | p-Nitrophenol | 0.1–350 µM | 3.63 µg/mL |
| Pt NPs-PPy-CB@ZnO NCs/GCE | 4-Nitrophenol | 1.5–40.5 µM | 1.25 µM |
| VMSF/pre-activated GCE | p-Nitrophenol | 10 nM–30 µM | 9.4 nM |
| Data compiled from various studies on nitrophenol sensors. rsc.orgrsc.orgmdpi.comfrontiersin.org |
Beyond electrochemical methods, molecular recognition through fluorescence has also been explored. A study reported the synthesis of a "molecular clip" that exhibits high affinity and selectivity for 4-nitrophenol, driven by hydrogen bonding and π-π stacking interactions, resulting in a change in its fluorescent properties. nih.gov This principle of host-guest chemistry could be adapted for the specific recognition of this compound. The unique structure of this compound could be targeted by designing complementary receptors for applications in selective sensing and separation.
Catalytic Applications of Phenoxy-Containing Systems
The phenoxy structural unit is a cornerstone in the design of ligands for organometallic catalysis. Ligands based on phenoxy-imine (FI) and phenoxy-amidine (FA) scaffolds are particularly valuable because their electronic and steric properties can be easily tuned to control the activity and selectivity of a metal catalyst. anr.fracs.orgresearchgate.net
These ligands chelate to a metal center (such as aluminum, zinc, or titanium) through the oxygen of the phenolate (B1203915) and the nitrogen of the imine or amidine. acs.orgrsc.org The resulting metal complexes are effective catalysts for a variety of transformations, most notably olefin polymerization and the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. acs.orgnih.gov The substituents on the phenoxy ring play a critical role in the catalyst's performance; electron-donating groups, for example, can enhance catalytic activity. researchgate.net The phenoxy moiety within this compound represents this key structural class, suggesting that derivatives of this compound could be synthesized to act as ligands in novel catalytic systems.
Furthermore, the diphenyl ether bond itself can be the subject of catalytic transformations. Studies have demonstrated the catalytic cleavage or conversion of diphenyl ether into other valuable chemicals like phenol or cyclohexanol (B46403) and benzene (B151609), often using nickel or platinum supported on metal oxides under hydrogenation conditions. google.comresearchgate.net
Table 3: Examples of Catalytic Systems Employing Phenoxy-Type Ligands
| Ligand Type | Metal Center | Catalytic Application | Reference |
| Phenoxy-amidine (FA) | Zn, Al | Ring-opening polymerization of lactide | acs.org |
| Phenoxy-azo | Al | Ring-opening polymerization of rac-lactide | rsc.org |
| Phenoxy-imine (FI) | Group 4 Metals | Olefin polymerization | researchgate.net |
| Permethylindenyl-phenoxy (PHENI*) | Ti, Zr, Hf | Ethylene polymerization (for UHMWPE) | nih.gov |
Contributions to Environmental Chemistry Studies
The study of this compound is relevant to environmental chemistry, as its structure combines features of two important classes of environmental contaminants: nitrophenols and diphenyl ethers. Understanding its potential formation, fate, and degradation is crucial for assessing its environmental impact.
Nitrated aromatic compounds can be formed in the environment through secondary processes. For example, phenolic compounds present in atmospheric water droplets or surface waters can undergo nitration in the presence of nitrate (B79036) or nitrite (B80452) ions under sunlight, a process known as photonitration. researchgate.net Similarly, polycyclic aromatic hydrocarbons (PAHs) can be transformed into nitro-PAHs post-emission. nih.gov These pathways suggest that pollutants containing phenoxyphenol structures could potentially be nitrated in the environment to form compounds like this compound.
The degradation of such a compound would likely involve pathways known for its constituent parts. The diphenyl ether linkage, found in many herbicides, can be cleaved by microbial action or advanced oxidation processes. mdpi.com Microbial degradation is a key process for breaking down phenoxy acid herbicides in water and soil. nih.govcollectionscanada.gc.ca Similarly, various microorganisms are capable of degrading nitrophenols, often using them as a source of carbon and nitrogen. researchgate.net The environmental persistence and transformation of this compound would therefore depend on a complex interplay of photochemical and microbial degradation pathways, potentially leading to the cleavage of the ether bond, reduction of the nitro group, or hydroxylation of the aromatic rings. mdpi.com
Future Research Directions and Methodological Innovations
Integration of Flow Chemistry and Microreactor Technology for Synthesis
The synthesis of complex organic molecules like 5-Nitro-2-phenoxyphenol is increasingly moving from traditional batch processing to continuous flow chemistry, utilizing microreactors. kth.senih.gov This technology offers significant advantages in terms of safety, efficiency, and scalability. krishisanskriti.orgbeilstein-journals.org Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. krishisanskriti.orgjst.org.in This level of control can lead to improved yields and selectivities, which is particularly important for multi-step syntheses involving potentially hazardous intermediates or exothermic reactions like nitration. researchgate.netuc.pt
The application of heterogeneous catalysis within microreactor systems presents a cleaner, more scalable methodology for organic synthesis. rsc.org For the synthesis of a phenoxyphenol derivative, this could involve a sequential flow process. For example, a patent for the continuous production of 5-fluoro-2-nitrophenol, a structurally related compound, highlights the move towards these more efficient systems. google.com Future research could focus on developing a multi-step flow synthesis for this compound, potentially integrating nitration and etherification steps into a single, seamless process without the need for isolating intermediates. uc.ptnih.gov This approach not only enhances safety by minimizing the accumulation of unstable compounds but also improves economic and environmental performance by reducing solvent usage and waste. beilstein-journals.org
Table 1: Comparison of Batch vs. Flow Chemistry for Organic Synthesis
| Feature | Batch Processing | Flow Chemistry / Microreactors |
| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Limited by stirring efficiency | Excellent, due to small channel dimensions |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Straightforward "numbering-up" or "scaling-out" |
| Process Control | Manual or semi-automated, less precise | Fully automated, highly precise and reproducible |
| Yield & Purity | Variable, can be lower | Often higher and more consistent |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In-situ spectroscopic techniques are powerful tools for real-time monitoring of reaction kinetics, intermediate formation, and product conversion without the need for sample extraction. spectroscopyonline.comresearchgate.net For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide invaluable insights. spectroscopyonline.comfrontiersin.orgyoutube.com
In-situ FTIR: ReactIR technology, for instance, can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands in the mid-infrared region. youtube.com This would allow researchers to observe the disappearance of phenol (B47542) starting material and the appearance of the nitro group and ether linkage in real-time.
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide complementary information to FTIR. researchgate.net Surface-enhanced Raman spectroscopy (SERS) offers the potential to detect species at very low concentrations, which could be used to identify transient intermediates in the nitration process. nih.gov
X-ray Absorption Spectroscopy (XAS): When catalysts are involved, XAS performed at synchrotron facilities can determine the electronic state and coordination environment of the catalytic metal center under actual working conditions, helping to elucidate the reaction mechanism. rsc.org
By combining these in-situ techniques, a comprehensive, dynamic picture of the synthesis can be developed. This data is essential for creating accurate kinetic models and for optimizing reaction conditions in continuous flow systems. spectroscopyonline.comyoutube.com
Machine Learning and Artificial Intelligence in Predictive Chemistry for Phenoxyphenol Design
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like deep neural networks, can predict the biological activity or toxicity of new phenoxyphenol derivatives based on their molecular descriptors. researchgate.netijain.org This predictive capability allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov For example, an ML model could be developed to screen virtual libraries of substituted phenoxyphenols to identify compounds with optimal electronic, solubility, or binding affinity properties for a specific application. nih.govnih.gov
Development of Novel Biocatalytic Systems for Selective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. chemistryviews.org Enzymes operate under mild conditions (temperature and pH) and can exhibit remarkable regio-, chemo-, and enantioselectivity, reducing the need for protecting groups and minimizing byproduct formation. acs.orgmdpi.com
For a molecule like this compound, biocatalysis could be employed for several selective transformations:
Hydroxylation: Oxidoreductase enzymes, such as tyrosinase or laccase, are known to catalyze the o-hydroxylation of a wide range of phenolic compounds. mdpi.com
Nitration/Denitration: While less common, enzymatic nitration is an area of active research. More established are microbial pathways for the degradation of nitrophenols, which involve monooxygenase enzymes that can convert nitrophenols into catechols. nih.govasm.org Such enzymes could potentially be engineered for synthetic applications.
Amination: Evolved flavoprotein oxidases have been shown to catalyze the direct oxidative amination of para-substituted phenols, offering a direct route to aminated derivatives. researchgate.net
The development of novel biocatalytic systems often involves protein engineering to create enzymes with tailored substrate specificities and enhanced stability. acs.org The discovery of new enzymes from diverse microbial sources continues to expand the biocatalytic toolkit available to synthetic chemists, opening up possibilities for more sustainable and efficient synthesis of complex phenoxyphenol derivatives. nih.govacs.org
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science is a highly innovative field where the precise design of molecules leads to advanced materials with unique functionalities. researchgate.netox.ac.uk Organic compounds like this compound, with their defined structure and functional groups (nitro, ether, hydroxyl), are ideal building blocks for creating novel polymers, liquid crystals, or functional dyes. pku.edu.cn
This interdisciplinary approach leverages the principles of organic synthesis to tailor material properties at the molecular level. researchgate.net For example:
The hydroxyl group could be used as a point for polymerization, leading to poly(phenylene ether)s with specific nitro-functionalization that could influence properties like thermal stability, solubility, or optical characteristics.
The polar nitro group and the phenoxy moiety can impart specific electronic and self-assembly properties, making such molecules candidates for use in organic electronics or nonlinear optical materials.
The synergy between these fields is crucial; organic chemists provide the tools to synthesize complex molecules, while materials scientists characterize their macroscopic properties and devise applications. frontiersin.orgsmu.edu Future research will likely focus on designing and synthesizing phenoxyphenol-based monomers for high-performance polymers or incorporating them into supramolecular structures to create materials with responsive or "smart" behaviors. researchgate.net This collaborative effort is essential for translating molecular-level design into tangible technological advancements. smu.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Nitro-2-phenoxyphenol?
- Methodological Answer : The synthesis typically involves nitration of 2-phenoxyphenol or coupling reactions between nitrophenol derivatives and aryl boronic acids (e.g., Suzuki-Miyaura cross-coupling). Key steps include regioselective nitration at the 5-position, requiring controlled reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm substituent positions (e.g., nitro and phenoxy groups).
- FT-IR to identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹).
- HPLC-MS for purity assessment and molecular ion verification.
- Melting point analysis (mp 75–77°C for analogous nitro-phenols) to validate consistency with literature .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent: acidic conditions may protonate the phenolic -OH, while alkaline conditions risk nitro group reduction. Store at 2–8°C in amber vials under inert gas to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent Effects : Compare yields in toluene vs. THF, noting temperature-dependent solubility.
- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and adjust reaction times.
- Scale-Up Challenges : Address exothermic nitration by gradual reagent addition and efficient cooling .
Q. How to resolve contradictions in reported spectral data for nitro-phenol derivatives?
- Methodological Answer :
- Controlled Replication : Repeat synthesis and characterization under identical conditions.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software).
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in complex mixtures .
Q. What experimental designs are suitable for studying the substituent effects on this compound’s reactivity?
- Methodological Answer :
- Linear Free Energy Relationships (LFER) : Replace the phenoxy group with electron-donating/withdrawing substituents (e.g., -OCH₃, -CF₃) and measure rate constants in reactions like nucleophilic aromatic substitution.
- Electrochemical Analysis : Use cyclic voltammetry to quantify nitro group reduction potentials.
- X-ray Crystallography : Correlate crystal packing with steric/electronic effects .
Q. How to evaluate the compound’s potential in drug discovery pipelines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluoro or amino derivatives) and test against biological targets (e.g., enzyme inhibition assays).
- ADME Profiling : Assess solubility, plasma stability, and CYP450 interactions via in vitro models.
- Molecular Docking : Simulate binding interactions with proteins (e.g., AutoDock Vina) to prioritize candidates .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Shorten reaction times to reduce thermal exposure.
- Protective Group Chemistry : Temporarily block the phenolic -OH with acetyl or tert-butyldimethylsilyl groups.
- Inert Atmosphere : Use Schlenk lines to exclude moisture and oxygen during sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
